1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate
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Overview
Description
1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate is a complex organic compound characterized by the presence of both isoindoline and thiophene moieties
Mechanism of Action
Target of Action
1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate is a compound that has been studied for its potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It’s worth noting that compounds with similar structures, such as n-isoindoline-1,3-dione derivatives, have been shown to interact with their targets in a variety of ways . For instance, they can inhibit enzyme activity, bind to receptors, or interact with DNA or RNA .
Biochemical Pathways
Compounds with similar structures, such as n-isoindoline-1,3-dione derivatives, have been reported to affect various biochemical pathways . These compounds can influence the function of enzymes, receptors, and other proteins, leading to changes in cellular processes .
Pharmacokinetics
In silico admet prediction studies of similar compounds have shown that they adhere to lipinski’s rule of five, indicating good absorption and distribution properties .
Result of Action
Compounds with similar structures, such as n-isoindoline-1,3-dione derivatives, have been reported to exhibit a variety of biological activities . These include potential use in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Action Environment
It’s worth noting that the synthesis, reactivity, and applications of similar compounds, such as n-isoindoline-1,3-dione derivatives, have been studied extensively . These studies underscore the need for sustainable and environmentally friendly synthetic approaches in this field .
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate typically involves the reaction of phthalic anhydride with thiophene-2-sulfonic acid. The reaction is carried out under reflux conditions in an appropriate solvent, such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiophene-2-sulfonamide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or alcohols replace the sulfonate moiety, forming new derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted isoindoline and thiophene derivatives .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate can be compared with other similar compounds, such as:
Phthalimide derivatives: These compounds share the isoindoline moiety and are known for their diverse biological activities.
Thiophene sulfonates: These compounds contain the thiophene-sulfonate group and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its combination of both isoindoline and thiophene moieties, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) thiophene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO5S2/c14-11-8-4-1-2-5-9(8)12(15)13(11)18-20(16,17)10-6-3-7-19-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICPCOGLXVWSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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